Micrococcin P1
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Overview
Description
Micrococcin P1 is a thiopeptide antibiotic known for its potent antibacterial, antiprotozoal, antimalarial, cytotoxic, and gene-modulating activities . It was first discovered in the mid-20th century and has since been the subject of extensive research due to its complex structure and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of Micrococcin P1 involves a series of intricate steps. A notable method includes the use of a molybdenum (VI) oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles . This synthesis features a C–H activation strategy to install the trisubstituted pyridine core and thiazole groups, resulting in a concise 15-step process .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic methodologies, such as the use of novel catalysts and optimized reaction conditions, have made it feasible to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: Micrococcin P1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the desired modification.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Micrococcin P1 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying thiopeptide synthesis and structure-activity relationships.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, malaria, and cancer.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
Mechanism of Action
Micrococcin P1 exerts its effects primarily by inhibiting ribosomal protein synthesis. It interacts with the L11 binding domain of the 23S ribosomal RNA, thereby blocking the translation process and preventing bacterial growth . This mechanism is similar to other thiopeptide antibiotics but is unique in its specific molecular interactions and binding affinity .
Comparison with Similar Compounds
- Thiocillin I
- Micrococcin P2
- Berninamycin
Comparison: Micrococcin P1 is unique among thiopeptides due to its specific structure and potent biological activities. While compounds like Thiocillin I and Micrococcin P2 share similar core structures, this compound exhibits distinct antibacterial and gene-modulating properties . Additionally, its synthesis and modification have been more extensively studied, making it a valuable model for developing new antibiotics .
Properties
Molecular Formula |
C48H49N13O9S6 |
---|---|
Molecular Weight |
1144.4 g/mol |
IUPAC Name |
2-[2-[(12S,19R,26Z,29S)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C48H49N13O9S6/c1-8-24(37(65)49-12-20(5)62)51-38(66)28-15-73-46(56-28)32-18-74-45(58-32)26-11-10-23-36(50-26)27-13-75-48(53-27)35(22(7)64)61-41(69)31-17-76-47(57-31)33(19(3)4)59-39(67)30-16-72-44(55-30)25(9-2)52-42(70)34(21(6)63)60-40(68)29-14-71-43(23)54-29/h8-11,13-22,33-35,62-64H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b24-8-,25-9-/t20-,21+,22+,33+,34-,35-/m0/s1 |
InChI Key |
MQGFYNRGFWXAKA-GXSYYHJRSA-N |
Isomeric SMILES |
C/C=C\1/C2=NC(=CS2)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C\C)/C(=O)NC[C@H](C)O)C8=NC(=CS8)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)[C@@H](C)O)C(C)C |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)C |
Origin of Product |
United States |
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